![molecular formula C12H18N4O B1383517 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine CAS No. 1804129-72-3](/img/structure/B1383517.png)
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine
Vue d'ensemble
Description
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine is a heterocyclic compound that features both pyrrolidine and morpholine rings attached to a pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for substitution reactions and hydrogen gas with palladium on carbon (Pd/C) for reduction reactions . The reaction conditions vary depending on the desired transformation, but typically involve moderate temperatures and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyrimidine derivatives, while reduction reactions can yield reduced forms of the compound.
Applications De Recherche Scientifique
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and enzyme activities.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine include:
2-(Pyrrolidin-1-yl)pyrimidine: Lacks the morpholine ring but shares the pyrrolidine-pyrimidine core.
2-(Morpholin-4-yl)pyrimidine: Contains the morpholine ring but lacks the pyrrolidine moiety.
2-(Pyrrolidin-1-yl)pyridine: Features a pyridine ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features of pyrrolidine, pyrimidine, and morpholine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11/h3-4,11,13H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZGXBIDCLDUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C3CNCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804129-72-3 | |
| Record name | 2-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


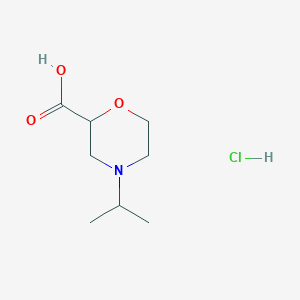

![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)
![[4-(Trifluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B1383439.png)
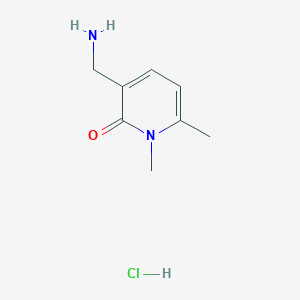
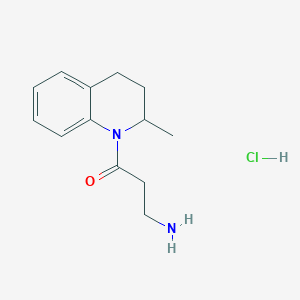

![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)


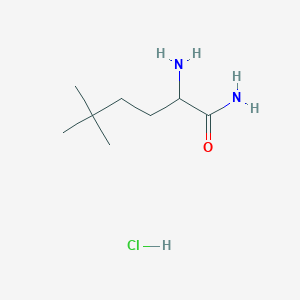
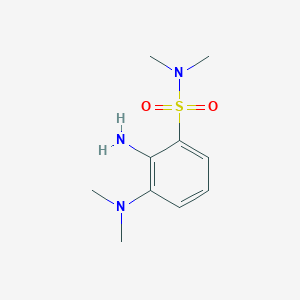
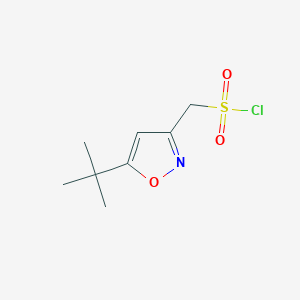
![6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383456.png)
